Lipophilicity Divergence: Log P of 7‑Carboxylate Isomer vs. 5‑ and 6‑Carboxylate Regioisomers
The calculated partition coefficient (log P) of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is 0.62 . This value is essentially identical to that of the 6‑carboxylate isomer (log P = 0.62) but markedly lower than that of the 5‑carboxylate isomer (log P = 0.93) , indicating that moving the ester from the 5‑ to the 7‑position reduces computed lipophilicity by approximately 0.3 log units.
| Evidence Dimension | Calculated partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 0.62 (methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate) |
| Comparator Or Baseline | Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate: log P = 0.93; Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate: log P = 0.62 |
| Quantified Difference | Δ log P (7‑ vs. 5‑carboxylate) ≈ ‑0.3; Δ log P (7‑ vs. 6‑carboxylate) ≈ 0.0 |
| Conditions | In silico prediction (method consistent across all three isomers, as reported by ChemScene and ChemSrc) |
Why This Matters
A 0.3 log P difference can translate into significantly altered membrane permeability and protein binding, making the 7‑carboxylate isomer a distinct choice for medicinal chemistry programs where fine‑tuning of lipophilicity is critical.
